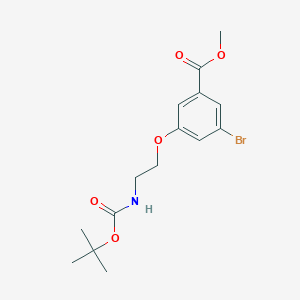
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the benzoate ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate typically involves multiple steps:
Bromination: The starting material, methyl benzoate, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Etherification: The protected amino group is then introduced to the benzoate ring through an etherification reaction using an appropriate ethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), iron or aluminum chloride as catalysts.
Protection: tert-butoxycarbonyl chloride (Boc-Cl), triethylamine.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Boronic acids, palladium catalysts.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Deprotection: Free amino benzoate.
Coupling: Biaryl compounds when using Suzuki-Miyaura coupling.
科学研究应用
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate depends on its specific application. In general, it acts as a building block in organic synthesis, where it undergoes various chemical transformations to yield desired products. The molecular targets and pathways involved are specific to the reactions it participates in, such as enzyme inhibition or receptor binding in biological studies.
相似化合物的比较
Similar Compounds
Methyl 3-bromo-5-(2-aminoethoxy)benzoate: Similar structure but without the Boc protection.
Methyl 3-bromo-5-(2-(methoxycarbonyl)amino)ethoxy)benzoate: Similar structure with a different protecting group.
Methyl 3-bromo-5-(2-(acetylamino)ethoxy)benzoate: Similar structure with an acetyl protecting group.
Uniqueness
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is unique due to the presence of the Boc-protected amino group, which provides stability and ease of handling during synthesis. The Boc group can be easily removed under mild acidic conditions, making it a versatile intermediate for further chemical modifications.
属性
IUPAC Name |
methyl 3-bromo-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-5-6-21-12-8-10(13(18)20-4)7-11(16)9-12/h7-9H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWHHCYQFZJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














